N-[6-(difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-yl]-3-methyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine
Description
N-[6-(difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-yl]-3-methyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a difluoromethoxy group, a tetrahydronaphthalene moiety, and an oxazolo[5,4-d]pyrimidine core, making it a subject of study in medicinal chemistry and other research areas.
Properties
IUPAC Name |
N-[6-(difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-yl]-3-methyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N4O2/c1-9-14-15(20-8-21-16(14)25-23-9)22-13-4-2-3-10-7-11(24-17(18)19)5-6-12(10)13/h5-8,13,17H,2-4H2,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUZCKPJDQJHYMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=NC=NC(=C12)NC3CCCC4=C3C=CC(=C4)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-yl]-3-methyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Tetrahydronaphthalene Moiety: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile, followed by hydrogenation.
Introduction of the Difluoromethoxy Group: This step often involves the use of difluoromethyl ethers and appropriate catalysts to introduce the difluoromethoxy group onto the naphthalene ring.
Construction of the Oxazolo[5,4-d]pyrimidine Core: This is typically done through cyclization reactions involving suitable precursors such as aminopyrimidines and oxazolones under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis using robust and cost-effective methods.
Chemical Reactions Analysis
Types of Reactions
N-[6-(difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-yl]-3-methyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert certain functional groups to their corresponding alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur, especially at positions activated by the difluoromethoxy group, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in aprotic solvents like dimethylformamide.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[6-(difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-yl]-3-methyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimalarial agent due to its ability to inhibit dihydroorotate dehydrogenase (DHODH) in Plasmodium falciparum.
Biological Research: The compound is used to study enzyme inhibition and protein-ligand interactions.
Industrial Applications:
Mechanism of Action
The compound exerts its effects primarily through the inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme involved in the pyrimidine biosynthesis pathway. By binding to the active site of DHODH, it disrupts the production of pyrimidine nucleotides, which are essential for DNA and RNA synthesis in the malaria parasite .
Comparison with Similar Compounds
Similar Compounds
- 3,6-dimethyl-N-(4-(trifluoromethyl)phenyl)-[1,2]oxazolo[5,4-d]pyrimidin-4-amine
- HNPC-A188 : A novel acaricide containing trifluoroethyl thioether and pyrimidin-4-amine
Uniqueness
N-[6-(difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-yl]-3-methyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical properties. The presence of the difluoromethoxy group enhances its lipophilicity and metabolic stability, making it a valuable compound for further research and development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
